N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride
Description
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a sulfonamide derivative featuring a thiophene ring linked to a sulfonamide group, with a pyrrolidine moiety substituted at the nitrogen atom via a methylene bridge.
This compound is structurally related to sulfonamide-based inhibitors and intermediates in medicinal chemistry, such as anthrax lethal factor inhibitors (e.g., compounds 94–101 in ) and β-lactamase inhibitors (). Its synthesis likely involves nucleophilic substitution between thiophene-2-sulfonyl chloride and a pyrrolidin-2-ylmethylamine precursor, followed by HCl salt formation—a method analogous to the synthesis of N-(2-(dimethylamino)ethyl)thiophene-2-sulfonamide (71% yield, ).
Properties
IUPAC Name |
N-(pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S2.ClH/c12-15(13,9-4-2-6-14-9)11-7-8-3-1-5-10-8;/h2,4,6,8,10-11H,1,3,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASBRMFCOXRGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine-2-ylmethylamine Synthesis
The pyrrolidine-2-ylmethylamine moiety serves as the primary amine precursor for sulfonamide formation. A common approach involves reductive amination of pyrrolidin-2-one derivatives. For example, treatment of pyrrolidin-2-one with methylamine under hydrogenation conditions (e.g., 10% Pd/C, H₂, 50–60°C) yields pyrrolidine-2-ylmethylamine with >90% purity after distillation. Alternatively, Gabriel synthesis starting from 2-(bromomethyl)pyrrolidine and phthalimide, followed by hydrazinolysis, provides the amine in 78% yield.
Thiophene-2-sulfonyl Chloride Preparation
Thiophene-2-sulfonyl chloride, the electrophilic coupling partner, is typically synthesized via chlorosulfonation of thiophene. Reacting thiophene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours produces the sulfonyl chloride in 65–70% yield after vacuum distillation. Careful temperature control is critical to minimize polysulfonation byproducts.
Sulfonamide Bond Formation Strategies
Classical Sulfonyl Chloride Amination
The most widely reported method involves reacting pyrrolidine-2-ylmethylamine with thiophene-2-sulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine or triethylamine (2.5 equiv) is added to scavenge HCl, enabling nucleophilic substitution at the sulfur center.
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Dissolve pyrrolidine-2-ylmethylamine (1.0 equiv) in DCM (10 mL/g amine).
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Add thiophene-2-sulfonyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 12 hours, monitor by TLC (ethyl acetate/hexanes, 1:1).
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Wash with 1N HCl, saturated NaHCO₃, and brine.
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Dry over Na₂SO₄ and concentrate to obtain the sulfonamide free base (82% yield, m.p. 184–185°C).
NH₄I-Mediated Coupling with Sodium Sulfinates
An alternative route avoids sulfonyl chlorides by using sodium thiophene-2-sulfinate and NH₄I as a mediator. This method offers milder conditions and avoids handling moisture-sensitive reagents:
| Component | Quantity/Parameter |
|---|---|
| Sodium sulfinate | 1.2 equiv |
| Pyrrolidine-2-ylmethylamine | 1.0 equiv |
| NH₄I | 2.0 equiv |
| Solvent | Acetonitrile |
| Temperature | 80°C, 6 hours |
| Yield | 76% |
The mechanism proceeds via in situ generation of a sulfonyl iodide intermediate, which undergoes radical-mediated coupling with the amine.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and aqueous solubility. The free base is dissolved in anhydrous ethanol, and HCl gas is bubbled through the solution until pH ≈ 2. Precipitation occurs upon cooling to 0°C, yielding the hydrochloride salt with >99% purity after recrystallization from ethanol/diethyl ether (m.p. 191–192°C).
Critical Parameters :
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Solvent Choice : Ethanol or methanol ensures protonation without side reactions.
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Stoichiometry : 1.1 equiv HCl prevents excess acid retention.
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Drying : Vacuum drying at 40°C for 24 hours removes residual solvents.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride features a unique structural arrangement that includes a pyrrolidine ring and a thiophene moiety. This composition contributes to its diverse biological activities, particularly due to the presence of the sulfonamide functional group, which is well-known for its therapeutic potential.
Pharmacological Applications
-
Antimicrobial Activity
- The compound has demonstrated notable antimicrobial properties against various bacterial strains, including:
- HMG-CoA Reductase Inhibition
-
Antitumor Activity
- Sulfonamides containing thiophene and pyrrolidine moieties have been evaluated for their anticancer properties. Preliminary studies indicate that these compounds may exhibit cytotoxic effects on cancer cell lines, although further investigations are necessary to establish their efficacy and mechanism of action .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Properties |
|---|---|---|
| N-(Pyridin-2-yl)pyrrolidine Sulfonamides | Pyrrolidine and pyridine rings | Enhanced selectivity against specific targets |
| N-(Morpholinomethyl)thiophene Sulfonamides | Morpholine instead of pyrrolidine | Potentially different pharmacokinetics |
| N-(Aminomethyl)thiophene Derivatives | Variations in amino groups | Broader spectrum of biological activities |
This table illustrates how variations in structure can influence the biological activity and therapeutic potential of sulfonamide compounds .
Case Studies
- In Vitro Studies on Antimicrobial Activity : A detailed study evaluated the antimicrobial efficacy of various sulfonamides, including this compound, against clinically relevant pathogens. Results indicated significant inhibition zones compared to standard antibiotics .
- Pharmacokinetic Profiling : Recent research focused on the pharmacokinetic properties of this compound, highlighting its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for understanding its potential therapeutic window and safety profile .
- Molecular Docking Studies : Computational analyses have been conducted to assess the binding affinity of this compound to HMG-CoA reductase. These studies provide insights into its mechanism of action and guide further optimization for drug development .
Mechanism of Action
The mechanism of action of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The thiophene ring can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
Ring Size and Basicity: Pyrrolidine (5-membered) and piperidine (6-membered) substituents exhibit distinct conformational effects.
Solubility : The hydrochloride salt form (common in pyrrolidine/piperidine derivatives) improves aqueous solubility compared to neutral sulfonamides (e.g., N-(3-Oxocyclohexyl)thiophene-2-sulfonamide, ).
Biological Activity: Compounds with heterocyclic substituents (e.g., benzothiazole in ’s anthrax inhibitors) show enhanced target affinity due to aromatic stacking, whereas alkylamine substituents (e.g., dimethylaminoethyl in ) prioritize solubility over rigidity .
Pharmacological and Industrial Relevance
- Antimicrobial Applications : Sulfonamide derivatives with cyclic amines (e.g., piperidine, pyrrolidine) are prevalent in β-lactamase inhibitors () and kinase inhibitors (). The rigid pyrrolidine moiety may improve binding to enzymatic pockets .
Biological Activity
N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and analgesic properties.
Chemical Structure and Properties
This compound features a thiophene ring and a pyrrolidine moiety, which are critical for its biological activity. The presence of the sulfonamide group enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations against various pathogens have demonstrated significant activity:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Notable antifungal activity |
The compound exhibited selective inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
This compound has also been investigated for its anticancer properties . Studies have shown that it can induce cytotoxicity in various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 (Lung Adenocarcinoma) | 20.6 |
| Caco-2 (Colorectal Cancer) | 53.1 |
The compound's mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of specific signaling pathways associated with tumor growth .
Analgesic Activity
Research has indicated that this compound exhibits antinociceptive effects . In animal models, it showed moderate inhibition of voltage-sensitive sodium channels and L-type calcium channels, contributing to its pain-relieving properties. The compound was tested using hot plate and writhing tests, demonstrating significant efficacy in reducing pain responses .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Ion Channel Modulation : Its action on sodium and calcium channels contributes to both analgesic and anticonvulsant effects.
- Antimicrobial Mechanism : The sulfonamide group likely interferes with bacterial folate synthesis, which is crucial for microbial growth .
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Case Study 1 : A study on its use as an adjunct therapy in cancer treatment showed enhanced efficacy when combined with traditional chemotherapeutics.
- Case Study 2 : Clinical trials assessing its analgesic properties indicated significant pain reduction in patients with chronic pain conditions.
Q & A
Basic Research Questions
Q. What are the key physicochemical and computational properties of N-(Pyrrolidin-2-ylmethyl)thiophene-2-sulfonamide hydrochloride, and how do they influence experimental design?
- Answer : The compound has 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area (TPSA) of 94.8 Ų, indicating moderate polarity and potential for intermolecular interactions in crystallography or solubility studies . Computational data (e.g., LogP, molecular complexity) should guide solvent selection for synthesis or crystallization. For example, high TPSA suggests compatibility with polar solvents like DMSO or methanol for solubility assays.
Q. What are common synthetic routes for this compound?
- Answer : Synthesis typically involves sulfonation of thiophene followed by nucleophilic substitution with pyrrolidine derivatives. Key steps include:
- Sulfonation of thiophene-2-sulfonyl chloride under controlled pH (e.g., using NaHCO₃) to avoid side reactions .
- Coupling with (R)-pyrrolidin-3-ylmethylamine via amine-sulfonyl chloride reaction, followed by HCl salt formation .
- Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to achieve >95% purity .
Q. Which spectroscopic methods are critical for structural confirmation?
- Answer :
- ¹H/¹³C NMR : Assign signals for thiophene (δ 7.2–7.8 ppm), sulfonamide (δ 3.1–3.5 ppm), and pyrrolidine protons (δ 1.8–2.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and N–H bonds (3300–3200 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Mitigation strategies include:
- Dose-response profiling to establish EC₅₀/IC₅₀ values under standardized conditions.
- Comparative studies with structural analogs (e.g., N-(3-iodophenyl)thiophene-2-sulfonamide) to isolate pharmacophore contributions .
- Meta-analysis of published datasets to identify confounding factors (e.g., solvent effects, protein binding) .
Q. What computational approaches predict the reactivity and binding affinity of this compound?
- Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., gamma-secretase) using force fields like AMBER or CHARMM .
- QSAR Modeling : Correlate topological descriptors (e.g., TPSA, LogP) with activity data to optimize lead compounds .
Q. How does stereochemistry at the pyrrolidine moiety affect pharmacological activity?
- Answer : Enantiomeric purity (R vs. S configuration) can drastically alter target binding. Methodologies include:
- Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
- X-ray crystallography (using SHELX software ) to resolve absolute configuration.
- In vitro assays comparing (R)- and (S)-enantiomers for activity differences (e.g., IC₅₀ shifts in enzyme inhibition) .
Q. What strategies improve the compound’s stability under physiological conditions?
- Answer :
- pH stability testing : Monitor degradation via HPLC in buffers (pH 1–9) to identify labile groups (e.g., sulfonamide hydrolysis) .
- Lyophilization : Enhance shelf life by removing water to prevent hydrolytic degradation.
- Prodrug design : Mask the sulfonamide group with enzymatically cleavable moieties (e.g., ester prodrugs) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
